molecular formula C16H21N3O2S B6957123 N,2,3,4,5,6-hexamethyl-N-pyrazin-2-ylbenzenesulfonamide

N,2,3,4,5,6-hexamethyl-N-pyrazin-2-ylbenzenesulfonamide

Cat. No.: B6957123
M. Wt: 319.4 g/mol
InChI Key: RLAMWSUMRLLHGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,2,3,4,5,6-hexamethyl-N-pyrazin-2-ylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry. This compound features a pyrazine ring, which is a nitrogen-containing heterocycle, and a benzenesulfonamide group, which is known for its biological activity.

Properties

IUPAC Name

N,2,3,4,5,6-hexamethyl-N-pyrazin-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-10-11(2)13(4)16(14(5)12(10)3)22(20,21)19(6)15-9-17-7-8-18-15/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAMWSUMRLLHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)N(C)C2=NC=CN=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,3,4,5,6-hexamethyl-N-pyrazin-2-ylbenzenesulfonamide typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through various methods, including cyclization reactions and direct C-H arylation.

    Introduction of Methyl Groups: The methyl groups are introduced through alkylation reactions, often using methyl iodide or methyl bromide as alkylating agents.

    Formation of the Benzenesulfonamide Group: This involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazine ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

    Oxidation: Hydroxyl or carbonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

N,2,3,4,5,6-hexamethyl-N-pyrazin-2-ylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting bacterial infections and cancer.

    Biological Studies: The compound is used in studies to understand the biological activity of sulfonamides and their interactions with various enzymes and receptors.

    Industrial Applications: It is used in the synthesis of other complex organic compounds and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N,2,3,4,5,6-hexamethyl-N-pyrazin-2-ylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, including antibacterial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-pyrazin-2-ylbenzenesulfonamide: Similar structure but with fewer methyl groups.

    N-ethyl-N-pyrazin-2-ylbenzenesulfonamide: Contains an ethyl group instead of multiple methyl groups.

    N,2,3,4,5,6-hexamethyl-N-pyrazin-2-ylbenzenesulfonamide: Similar structure but with different substituents on the pyrazine ring.

Uniqueness

This compound is unique due to the presence of multiple methyl groups, which can influence its chemical reactivity and biological activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.